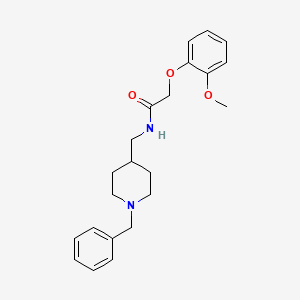![molecular formula C13H14FN3O B2654781 N-[(4-fluorophenyl)methyl]-1,3-dimethylpyrazole-4-carboxamide CAS No. 1005679-67-3](/img/structure/B2654781.png)
N-[(4-fluorophenyl)methyl]-1,3-dimethylpyrazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-[(4-fluorophenyl)methyl]-1,3-dimethylpyrazole-4-carboxamide” is a compound that contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. Pyrazoles are known for their wide range of pharmacological activities . The compound also contains a fluorophenyl group, which is often used in medicinal chemistry due to the unique properties of fluorine.
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrazole ring, possibly through a condensation reaction or a cyclization reaction . The fluorophenyl group could be introduced through a substitution reaction .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrazole ring, the fluorophenyl group, and the carboxamide group. The exact structure would depend on the positions of these groups in the molecule .
Chemical Reactions Analysis
As a pyrazole derivative, this compound could potentially undergo a variety of chemical reactions. Pyrazoles can participate in addition reactions, anion reactions, and cyclization reactions . The presence of the fluorine atom could also influence the reactivity of the compound.
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the fluorine atom could affect its polarity, boiling point, and melting point. The pyrazole ring could contribute to its aromaticity and stability .
Wissenschaftliche Forschungsanwendungen
Synthesis and Anticancer Activity
Research conducted by M. Ahsan (2012) delved into the synthesis of N-aryl-6,7-dimethoxy-3a,4-dihydro-3H-indeno[1,2-c]pyrazole-2-carboxamide analogues, demonstrating significant anticancer activity across various cancer cell lines, including leukemia and melanoma. The study highlighted a compound with notable activity on leukemia cell lines, underscoring the potential therapeutic applications of these derivatives in cancer treatment Ahsan, 2012.
Synthesis, Characterization, and Differentiation of Isomers
Gavin McLaughlin et al. (2016) identified and characterized a specific compound obtained from an internet vendor, emphasizing the importance of correct structural identification in research chemicals. This study not only provided a comprehensive analytical characterization of the compound but also highlighted the challenges associated with mislabeling in the research chemical industry. The pharmacological activities of these compounds remain unexplored, presenting a potential area for future research McLaughlin et al., 2016.
Structural Elucidation and Analysis
The structural elucidation of N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-(5-fluoropentyl)-3-(4-fluorophenyl)-pyrazole-5-carboxamide, using NMR and mass spectrometric techniques, was detailed by U. Girreser et al. (2016). This work highlights the complexity of structural determination for compounds with highly substituted pyrazole skeletons and underlines the utility of predicted NMR shifts in structure elucidation Girreser et al., 2016.
Antipsychotic Potential
Research on 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, as reported by L D Wise et al. (1987), explored the antipsychotic potential of these compounds. This study revealed that certain derivatives exhibit antipsychotic-like profiles in behavioral animal tests without interacting with dopamine receptors, suggesting a unique mechanism of action and potential therapeutic applications in psychiatry Wise et al., 1987.
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[(4-fluorophenyl)methyl]-1,3-dimethylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FN3O/c1-9-12(8-17(2)16-9)13(18)15-7-10-3-5-11(14)6-4-10/h3-6,8H,7H2,1-2H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STRHWYFCUHGDSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C(=O)NCC2=CC=C(C=C2)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


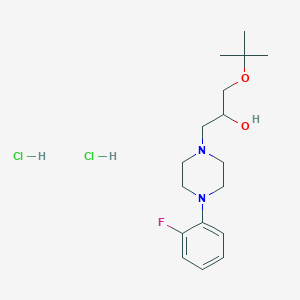


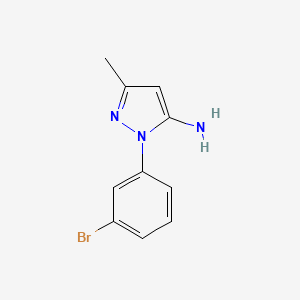

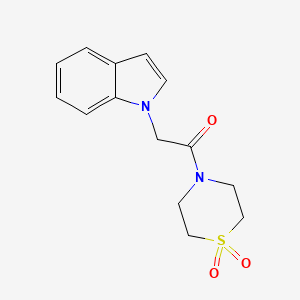

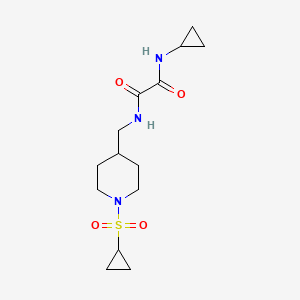
![Methyl 2-[2-(2-fluorobenzoyl)imino-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2654711.png)
![5-[(4-chlorophenyl)sulfonyl-methylamino]-N-(2-methoxyethyl)-2,4-dimethylbenzenesulfonamide](/img/structure/B2654714.png)
![6-(3,4-dimethoxyphenyl)-2-methyl-7-(thiophen-2-yl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2654717.png)
![N-(3,5-dimethylphenyl)-2-((2-(2-fluorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2654718.png)
